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Introduction
The Tip60 (KAT5) protein is a lysine acetyltransferase that is the catalytic subunit of the NuA4

complex. This complex plays a crucial role in a multitude of cellular processes, including

transcriptional regulation, chromatin remodeling, and the DNA damage response[1]. Tip60-

mediated acetylation of histones and non-histone proteins, such as p53 and ATM kinase, is

critical for maintaining genomic integrity[1][2]. Given its central role in cellular signaling, the

Tip60 complex is a significant target for therapeutic development.

MG149 is a small molecule identified as an inhibitor of the MYST family of acetyltransferases,

including Tip60[3][4]. It functions by targeting the acetyl-CoA binding site[3]. However, its

effects can be context-dependent. While often used to inhibit Tip60's function, some studies

show that MG149 can, at certain concentrations, paradoxically increase the formation of the

Tip60/P300 heterodimer and enhance the acetylation of specific substrates like Foxp3[5].

These application notes provide a detailed protocol for the immunoprecipitation (IP) of the

endogenous Tip60 complex from cultured cells following treatment with MG149. This allows

researchers to investigate the effects of MG149 on the composition of the Tip60 complex and

its interaction with binding partners.
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The Tip60 complex is a key activator of the ATM kinase, a master regulator of the DNA double-

strand break (DSB) repair pathway[2][6]. Upon DNA damage, the ATM-Tip60 complex is

recruited to the site of the break. This interaction activates Tip60's acetyltransferase activity,

leading to the acetylation and subsequent activation of ATM[1][2]. Activated ATM then

phosphorylates numerous downstream targets to orchestrate cell-cycle arrest and DNA repair.

MG149 can be utilized to probe the necessity of Tip60's acetyltransferase activity in this

pathway.
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Caption: Tip60 signaling pathway in DNA damage response.

Quantitative Data on MG149 Treatment
The concentration and effect of MG149 can vary based on the experimental system and

context. The following table summarizes key quantitative data from published literature.
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Inhibition of
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acetyltransfer

ase (HAT)

activity.

IC50: 74 µM

(Tip60), 47

µM (MOF)

In vitro HAT

assay
[3]

MG149 Tip60

Increased

Tip60/P300

complex
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Foxp3

acetylation.

25 µM
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[5]

MG149 Tip60
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[7]

MG149 Tip60 / MOF
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2.5 - 10 µM

Hepatocellula

r carcinoma

cells

[8][9]

Experimental Workflow
The overall workflow involves treating cultured cells with MG149, preparing whole-cell lysates

under non-denaturing conditions, immunoprecipitating the Tip60 complex, and analyzing the

results, typically by Western blot.
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Immunoprecipitation Workflow

1. Cell Culture
(e.g., HEK293T, HeLa)

2. Treatment
- Vehicle (DMSO) Control

- MG149 (e.g., 25-100 µM)

3. Cell Harvest
- Wash with cold PBS

- Pellet cells

4. Cell Lysis
(Non-denaturing buffer with

protease/phosphatase inhibitors)

5. Pre-clearing Lysate
(with Protein A/G beads)

6. Immunoprecipitation
- Add anti-Tip60 antibody

- Incubate overnight at 4°C

7. Complex Capture
- Add Protein A/G beads

- Incubate 2-4 hours at 4°C

8. Wash Beads
(Multiple washes with lysis buffer)

9. Elution
(e.g., Laemmli buffer)

10. Analysis
(SDS-PAGE & Western Blot)
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Caption: Workflow for Tip60 complex immunoprecipitation.
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Detailed Protocol: Immunoprecipitation of Tip60
Complex
This protocol is designed for a 10 cm dish of cultured mammalian cells (e.g., HEK293T, HeLa,

U2OS) at 80-90% confluency. Optimization may be required for different cell lines or

experimental conditions.

I. Materials and Reagents
Cell Line: e.g., HEK293T cells

Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

Reagents for Treatment:

MG149 (Stock solution in DMSO, e.g., 10 mM)

DMSO (Vehicle control)

Buffers and Solutions:

Phosphate-Buffered Saline (PBS), ice-cold

Non-denaturing Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1%

NP-40. Immediately before use, add Protease Inhibitor Cocktail and Phosphatase Inhibitor

Cocktail.

Wash Buffer: Same as Lysis Buffer.

Elution Buffer: 2x Laemmli Sample Buffer

Antibodies and Beads:

Primary Antibody for IP: Rabbit or Mouse anti-Tip60/KAT5 antibody (validated for IP).

Control Antibody: Normal Rabbit or Mouse IgG.
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Primary Antibodies for Western Blot: Antibodies against Tip60 complex subunits (e.g.,

TRRAP, p400, EPC1) or potential interacting partners.

Protein A/G Agarose or Magnetic Beads

II. Cell Culture and MG149 Treatment
Plate cells to reach 80-90% confluency on the day of the experiment.

Prepare fresh dilutions of MG149 in culture medium to the desired final concentration (e.g.,

25 µM, 50 µM, 100 µM). Prepare a vehicle control with an equivalent volume of DMSO.

Aspirate the old medium from the cells and replace it with the MG149-containing or vehicle

control medium.

Incubate the cells for the desired treatment duration (e.g., 4-6 hours). This should be

optimized based on the specific research question.

III. Preparation of Cell Lysate
After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells

twice with ice-cold PBS.

Add 1 mL of ice-cold Lysis Buffer (with inhibitors) to each 10 cm dish.

Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge

tube.

Incubate on a rotator at 4°C for 30 minutes to ensure complete lysis.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube. This is the

input sample.

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

IV. Immunoprecipitation (IP)
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Normalize the protein concentration for all samples with Lysis Buffer. Use approximately 1-2

mg of total protein per IP reaction in a final volume of 500 µL to 1 mL.

Pre-clearing: Add 20-30 µL of a 50% slurry of Protein A/G beads to each lysate sample.

Incubate on a rotator at 4°C for 1 hour. This step reduces non-specific binding to the beads.

Centrifuge at 1,000 x g for 1 minute at 4°C. Carefully transfer the supernatant to a new tube,

avoiding the beads.

Input Sample: Save 20-40 µL of the pre-cleared lysate. Add an equal volume of 2x Laemmli

buffer, boil for 5 minutes, and store at -20°C for later Western blot analysis.

Antibody Incubation: Add the appropriate amount of anti-Tip60 antibody (typically 2-5 µg,

requires optimization) to the remaining pre-cleared lysate. For the negative control, add an

equivalent amount of normal IgG.

Incubate on a rotator overnight at 4°C to allow antibody-antigen complexes to form.

V. Capture and Washing of Immune Complexes
Add 30-40 µL of a 50% slurry of Protein A/G beads to each tube.

Incubate on a rotator for 2-4 hours at 4°C to capture the immune complexes.

Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant.

Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the

beads, rotate for 5 minutes at 4°C, and then pellet by centrifugation. Carefully aspirate the

supernatant after the final wash.

VI. Elution and Western Blot Analysis
After the final wash, add 40-50 µL of 2x Laemmli Sample Buffer directly to the beads.

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

Centrifuge at 14,000 x g for 1 minute. The supernatant now contains the immunoprecipitated

proteins.
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Load the eluates, along with the saved input samples, onto an SDS-PAGE gel.

Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

Probe the membrane with primary antibodies against Tip60 (to confirm successful IP) and

other proteins of interest to assess changes in the complex composition following MG149

treatment.

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Expected Results and Interpretation
Successful IP: The Western blot should show a strong band for Tip60 in the lanes

corresponding to the anti-Tip60 IP and the input, but not in the IgG control lane.

Effect of MG149:

Altered Complex Composition: Compare the bands for other Tip60 complex subunits (e.g.,

TRRAP, EPC1) or interacting partners between the vehicle-treated and MG149-treated

samples. A change in band intensity could suggest that MG149 affects the stability or

assembly of the complex.

Acetylation Status: To assess the effect on Tip60's enzymatic activity, one could perform

the IP and then probe the Western blot with an antibody specific to an acetylated substrate

(e.g., acetyl-p53 at Lys120 or acetyl-histone H4). A decrease in the signal in MG149-

treated samples would indicate inhibition of Tip60's acetyltransferase activity. Conversely,

an increase, as suggested by some studies, might be observed for specific substrates[5].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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